

# Spectroscopic Profile of 3-Amino-4-methoxybenzenesulfonyl Fluoride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-methoxybenzenesulfonyl fluoride

Cat. No.: B1585407

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **3-Amino-4-methoxybenzenesulfonyl fluoride** (CAS 498-74-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven insights into data acquisition and interpretation. In the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies to provide a robust analytical framework for this compound.

## Molecular Structure and Spectroscopic Overview

**3-Amino-4-methoxybenzenesulfonyl fluoride** possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The aromatic ring, substituted with an amino group, a methoxy group, and a sulfonyl fluoride moiety, offers multiple handles for spectroscopic interrogation. Understanding the interplay of these groups is critical for accurate structural elucidation and characterization.

Molecular Formula:  $C_7H_8FNO_3S$  [1][2]

Molecular Weight: 205.21 g/mol [1]

Structure:

Caption: Chemical structure of **3-Amino-4-methoxybenzenesulfonyl fluoride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **3-Amino-4-methoxybenzenesulfonyl fluoride**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are particularly informative. The predicted spectra presented below were generated using advanced computational algorithms that consider through-bond and through-space effects.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino and methoxy groups will shield the aromatic protons, while the electron-withdrawing sulfonyl fluoride group will deshield them.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.3	dd	1H	Ar-H
~6.9	d	1H	Ar-H
~4.1	s (broad)	2H	-NH <sub>2</sub>
~3.9	s	3H	-OCH <sub>3</sub>

Causality of Experimental Choices: A standard 400 or 500 MHz spectrometer would be sufficient to resolve these signals.<sup>[5]</sup> Deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) are common solvent choices. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

### Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~150	Ar-C (quaternary, attached to $-\text{OCH}_3$ )
~140	Ar-C (quaternary, attached to $-\text{NH}_2$ )
~135	Ar-C (quaternary, attached to $-\text{SO}_2\text{F}$ )
~125	Ar-CH
~118	Ar-CH
~112	Ar-CH
~56	$-\text{OCH}_3$

Trustworthiness of Protocol: A standard  $^{13}\text{C}$  NMR experiment with proton decoupling would be performed. The acquisition of a sufficient number of scans is crucial for obtaining a good signal-to-noise ratio for the quaternary carbon signals, which are typically weaker.

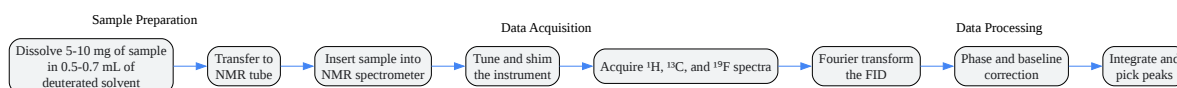
## Predicted $^{19}\text{F}$ NMR Spectrum

$^{19}\text{F}$  NMR is a highly sensitive technique that will show a single signal for the fluorine atom in the sulfonyl fluoride group.[8][9] The chemical shift will be influenced by the electronic environment of the sulfonyl group.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ +65	s	$-\text{SO}_2\text{F}$

Authoritative Grounding: The chemical shift is referenced to an external standard, typically  $\text{CFCl}_3$ . [8] The positive chemical shift is characteristic of sulfonyl fluorides. [8][9]

## Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for NMR data acquisition and processing.

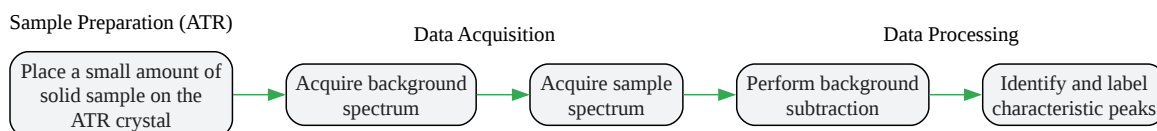
## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of **3-Amino-4-methoxybenzenesulfonyl fluoride** is expected to show characteristic absorption bands for the N-H, C-H, S=O, S-F, and C-O bonds.

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium	N-H stretching (asymmetric and symmetric)
3050-3000	Weak	Aromatic C-H stretching
2950-2850	Weak	Aliphatic C-H stretching (-OCH <sub>3</sub> )
1620-1580	Strong	Aromatic C=C stretching
1400-1350	Strong	S=O asymmetric stretching
1200-1150	Strong	S=O symmetric stretching
1250-1200	Strong	C-O stretching
800-700	Strong	S-F stretching

Causality of Experimental Choices: The spectrum can be acquired using an ATR-FTIR spectrometer for a solid sample. This technique requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.

## Experimental Protocol for FTIR Data Acquisition



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Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

### Predicted Mass Spectrum

The predicted mass spectrum of **3-Amino-4-methoxybenzenesulfonyl fluoride** under electron ionization (EI) is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  205. The isotopic pattern of this peak will be influenced by the natural abundance of  $^{34}\text{S}$ .

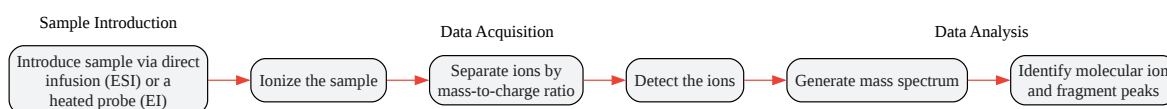
Predicted Molecular Ion:  $[M]^+ = 205.0209$  (monoisotopic mass)[10]

Key Predicted Fragments:

m/z	Assignment
186	$[M - F]^+$
141	$[M - SO_2F]^+$
126	$[M - SO_2F - CH_3]^+$
83	$[SO_2F]^+$

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. Electrospray ionization (ESI) is another suitable ionization technique, which would likely produce the protonated molecule  $[M+H]^+$  at m/z 206.[10]

## Experimental Protocol for Mass Spectrometry Data Acquisition



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Caption: General workflow for mass spectrometry analysis.

## Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of **3-Amino-4-methoxybenzenesulfonyl fluoride**. The presented NMR, IR, and MS data, generated through computational methods, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocols serve as a practical guide for researchers seeking to acquire and interpret spectroscopic data for this and similar molecules. The

convergence of predictive methodologies and established experimental practices provides a powerful toolkit for modern chemical research and development.

## References

- Modern open-source tools for simulation of NMR spectra - Chemistry Stack Exchange. (2016, December 20).
- Mnova NMRPredict. Mestrelab Research.
- IR Spectra Predicting Tools - YouTube. (2023, December 9).
- NMR Predictor | Chemaxon Docs.
- Data Analysis Tools - UWPR. University of Washington.
- IR Spectrum Prediction Service - CD ComputaBio.
- Simulate and predict NMR spectra.
- NMR Prediction | <sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N, <sup>19</sup>F, <sup>31</sup>P NMR Predictor | ACD/Labs.
- MS Spectrum Prediction - Mestrelab.
- IR spectra prediction - Cheminfo.org.
- Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on - Galaxy Training! (2024, October 1).
- IR Spectrum Prediction - Protheragen.
- Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox.
- Spectra Prediction - CFM-ID.
- 3-amino-4-methoxyphenylsulphonyl fluoride (C<sub>7</sub>H<sub>8</sub>FNO<sub>3</sub>S) - PubChemLite.
- IR spectrum predictor software : r/OrganicChemistry - Reddit. (2023, March 7).
- **3-Amino-4-methoxybenzenesulfonyl fluoride** - CAS Common Chemistry.
- Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences.
- Tables of Molecular Vibrational Frequencies - Standard Reference Data.
- Fluorine NMR.
- CCCBDB bad vibrational frequency prediction.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous <sup>19</sup>F-NMR spectra of fluorohistidine isomers and analogues - NIH.
- 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies. (2018, February 16).
- Site-specific <sup>19</sup>F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC - NIH.
- <sup>19</sup>F NMR chemical shifts. 1. Aliphatic fluorides - PubMed.
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023, March 29).
- 3-Amino-4-fluorophenol - Optional[Vapor Phase IR] - Spectrum - SpectraBase.
- Benzenesulfonyl fluoride, m-nitro- - the NIST WebBook.

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## Sources

- 1. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
- 2. 3-Amino-4-methoxybenzenesulfonyl fluoride | CAS 498-74-8 | ChemScene | 製品詳細 [[tci-chemical-trading.com](https://tci-chemical-trading.com)]
- 3. [chemistry.stackexchange.com](https://chemistry.stackexchange.com) [[chemistry.stackexchange.com](https://chemistry.stackexchange.com)]
- 4. Download NMR Predict - Mestrelab [[mestrelab.com](https://mestrelab.com)]
- 5. [docs.chemaxon.com](https://docs.chemaxon.com) [[docs.chemaxon.com](https://docs.chemaxon.com)]
- 6. Simulate and predict NMR spectra [[nmrdb.org](https://nmrdb.org)]
- 7. [acdlabs.com](https://acdlabs.com) [[acdlabs.com](https://acdlabs.com)]
- 8. [alfa-chemistry.com](https://alfa-chemistry.com) [[alfa-chemistry.com](https://alfa-chemistry.com)]
- 9. [biophysics.org](https://biophysics.org) [[biophysics.org](https://biophysics.org)]
- 10. PubChemLite - 3-amino-4-methoxyphenylsulphonyl fluoride (C7H8FNO3S) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
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